Salermide

Catalog No.
S542331
CAS No.
1105698-15-4
M.F
C26H22N2O2
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salermide

CAS Number

1105698-15-4

Product Name

Salermide

IUPAC Name

N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30)

InChI Key

HQSSEGBEYORUBY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Solubility

Soluble in DMSO

Synonyms

Salermide

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Description

The exact mass of the compound Salermide is 394.1681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Salermide is a small molecule identified for its ability to inhibit Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2) enzymes []. SIRT proteins are a class of NAD-dependent protein deacetylases, meaning they remove acetyl groups from proteins using NAD+ as a cofactor. This deacetylation process plays a role in various cellular functions, including aging, metabolism, and DNA repair [].

Potential Applications in Epigenetics Research

Epigenetics is the study of how factors beyond the DNA sequence itself can influence gene expression. SIRT proteins, including SIRT1 and SIRT2, are involved in epigenetic regulation through histone deacetylation []. Histones are proteins that package DNA within the cell. Deacetylation of histones can alter chromatin structure, thereby influencing how accessible DNA is to transcriptional machinery and ultimately affecting gene expression [].

By inhibiting SIRT1 and SIRT2, Salermide may be a valuable tool for researchers to study the role of SIRT-mediated deacetylation in epigenetic regulation. Studies investigating how Salermide affects gene expression patterns and cellular phenotypes can provide insights into the mechanisms underlying SIRT function and potentially lead to the development of novel therapeutic strategies targeting epigenetic modifications in diseases.

Potential Applications in Neuroscience Research

SIRT proteins have been implicated in various neurological functions, including neuroprotection, neurodegeneration, and cognitive function []. Studies suggest that SIRT1 activation may be neuroprotective, while SIRT2 may play a more complex role depending on the specific cellular context [].

Salermide, with its ability to inhibit SIRT1 and SIRT2, can be a useful research tool to explore the contribution of these enzymes in neuronal health and disease. Studies investigating the effects of Salermide on neuronal survival, differentiation, and function in various models of neurodegeneration can help elucidate the intricate roles of SIRT proteins in the nervous system.

Potential Applications in Cell Death Research

SIRT proteins have been shown to regulate apoptosis, a form of programmed cell death []. SIRT1 activation can promote cell survival, while SIRT2 may have context-dependent effects on apoptosis [].

Salermide is a small molecule compound identified as an inhibitor of the Sirtuin family of proteins, specifically SIRT1 and SIRT2. It is recognized for its ability to induce apoptosis in various cancer cell lines, making it a subject of interest in cancer research. The chemical structure of Salermide is characterized by its unique functional groups that facilitate its interaction with target proteins. Its CAS Number is 1105698-15-4, and it has been shown to reactivate pro-apoptotic genes that are typically suppressed by SIRT1, leading to tumor-specific cell death in various human cancer models .

Salermide's mechanism of action revolves around its inhibition of SirT1 and SirT2. Studies have shown that Salermide treatment in cancer cells leads to the reactivation of pro-apoptotic genes normally suppressed by SirT1 activity []. This reactivation triggers a cascade of events leading to programmed cell death (apoptosis) specifically in cancer cells []. Interestingly, Salermide's anti-tumor effect seems to be primarily mediated by SirT1 inhibition, with SirT2 playing a less prominent role [].

Salermide primarily functions through the inhibition of SIRT1 and SIRT2, which are NAD+-dependent deacetylases. The inhibition alters the acetylation status of various substrates, leading to significant downstream effects. For example, Salermide up-regulates death receptor 5 expression via the ATF4-ATF3-CHOP signaling axis, promoting apoptosis in human cancer cells . This mechanism illustrates how Salermide can modify cellular pathways by interfering with enzymatic reactions that regulate gene expression and cell survival.

The biological activity of Salermide has been extensively studied, particularly in the context of cancer. It has been demonstrated to cause significant apoptosis in leukemia cells, achieving up to 90% cell death within 72 hours in MOLT4 leukemia cells . Additionally, Salermide's role as a Sirtuin inhibitor has implications for various diseases beyond cancer, including metabolic disorders and neurodegenerative diseases due to its influence on cellular stress responses and aging pathways .

Salermide can be synthesized through several chemical pathways, often involving modifications of existing Sirtuin inhibitors like sirtinol. The synthesis typically includes steps such as:

  • Formation of Key Intermediates: Starting from simpler organic compounds, key intermediates are formed through condensation reactions.
  • Functional Group Modifications: Specific functional groups are introduced or modified to enhance the binding affinity towards SIRT1 and SIRT2.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

Salermide's primary applications are in research related to cancer therapeutics and cellular biology. Its ability to induce apoptosis makes it a candidate for developing anti-cancer drugs. Furthermore, its role as a Sirtuin inhibitor opens avenues for exploring treatments for age-related diseases and metabolic syndromes. Salermide is also utilized in various experimental setups to study the mechanisms of Sirtuin regulation in cellular processes .

Studies investigating Salermide's interactions have revealed its potential to modulate various signaling pathways involved in cell survival and apoptosis. Interaction studies indicate that Salermide can alter the activity of transcription factors and other proteins involved in apoptotic signaling cascades. Research has shown that Salermide's inhibition of SIRT1 leads to increased levels of acetylated proteins that promote apoptotic pathways, highlighting its significance in therapeutic contexts .

Salermide shares structural and functional similarities with several other compounds known for their inhibitory effects on Sirtuins. Here are some notable comparisons:

CompoundMechanismUnique Features
SirtinolInhibitor of SIRT1One of the earliest identified Sirtuin inhibitors; less selective than Salermide.
Ex527Selective inhibitor of SIRT1More potent against SIRT1; used primarily in neuroprotection studies.
NicotinamideNon-selective inhibitor of SirtuinsCommonly used as a dietary supplement; affects NAD+ levels rather than direct inhibition.
Cay10566Selective inhibitor of SIRT2Focused on neurological applications; less effective against SIRT1 compared to Salermide.

Salermide stands out due to its dual inhibition of both SIRT1 and SIRT2, making it particularly effective in inducing apoptosis specifically in cancer cells while also providing insights into broader biological processes involving these enzymes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

394.168127949 g/mol

Monoisotopic Mass

394.168127949 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[3-[(2-oxo-1-naphthalenylidene)methylamino]phenyl]-2-phenylpropanamide

Dates

Modify: 2023-08-15
1: Liu G, Su L, Hao X, Zhong N, Zhong D, Singhal S, Liu X. Salermide up-regulates death receptor 5 expression through the ATF4-ATF3-CHOP axis and leads to apoptosis in human cancer cells. J Cell Mol Med. 2012 Jul;16(7):1618-28. doi: 10.1111/j.1582-4934.2011.01401.x. PubMed PMID: 21801305; PubMed Central PMCID: PMC3823229.
2: Lara E, Mai A, Calvanese V, Altucci L, Lopez-Nieva P, Martinez-Chantar ML, Varela-Rey M, Rotili D, Nebbioso A, Ropero S, Montoya G, Oyarzabal J, Velasco S, Serrano M, Witt M, Villar-Garea A, Imhof A, Mato JM, Esteller M, Fraga MF. Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect. Oncogene. 2009 Feb 12;28(6):781-91. doi: 10.1038/onc.2008.436. Erratum in: Oncogene. 2009 Feb 26;28(8):1168. Inhof, A [corrected to Imhof, A]. PubMed PMID: 19060927.
3: Rotili D, Tarantino D, Nebbioso A, Paolini C, Huidobro C, Lara E, Mellini P, Lenoci A, Pezzi R, Botta G, Lahtela-Kakkonen M, Poso A, Steinkühler C, Gallinari P, De Maria R, Fraga M, Esteller M, Altucci L, Mai A. Discovery of salermide-related sirtuin inhibitors: binding mode studies and antiproliferative effects in cancer cells including cancer stem cells. J Med Chem. 2012 Dec 27;55(24):10937-47. doi: 10.1021/jm3011614. PubMed PMID: 23189967.
4: Salahshoor MR, Dastjerdi MN, Jalili C, Mardani M, Khazaei M, Darehdor AS, Valiani A, Roshankhah S. Combination of Salermide and Cholera Toxin B Induce Apoptosis in MCF-7 but Not in MRC-5 Cell Lines. Int J Prev Med. 2013 Dec;4(12):1402-13. PubMed PMID: 24498496; PubMed Central PMCID: PMC3898446.
5: Yar Saglam AS, Yilmaz A, Onen HI, Alp E, Kayhan H, Ekmekci A. HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells. EXCLI J. 2016 Apr 4;15:246-55. doi: 10.17179/excli2016-186. PubMed PMID: 27330528; PubMed Central PMCID: PMC4908665.
6: Peck B, Chen CY, Ho KK, Di Fruscia P, Myatt SS, Coombes RC, Fuchter MJ, Hsiao CD, Lam EW. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2. Mol Cancer Ther. 2010 Apr;9(4):844-55. doi: 10.1158/1535-7163.MCT-09-0971. PubMed PMID: 20371709.
7: Moretti NS, da Silva Augusto L, Clemente TM, Antunes RP, Yoshida N, Torrecilhas AC, Cano MI, Schenkman S. Characterization of Trypanosoma cruzi Sirtuins as Possible Drug Targets for Chagas Disease. Antimicrob Agents Chemother. 2015 Aug;59(8):4669-79. doi: 10.1128/AAC.04694-14. PubMed PMID: 26014945; PubMed Central PMCID: PMC4505258.
8: Dastjerdi MN, Salahshoor MR, Mardani M, Rabbani M, Hashemibeni B, Gharagozloo M, Kazemi M, Esmaeil N, Roshankhah Sh, Golmohammadi R, Mobarakian M. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines. Res Pharm Sci. 2013 Apr;8(2):79-89. PubMed PMID: 24019817; PubMed Central PMCID: PMC3764679.
9: Yao QP, Qi YX, Zhang P, Cheng BB, Yan ZQ, Jiang ZL. SIRT1 and Connexin40 Mediate the normal shear stress-induced inhibition of the proliferation of endothelial cells co-cultured with vascular smooth muscle cells. Cell Physiol Biochem. 2013;31(2-3):389-99. doi: 10.1159/000343376. PubMed PMID: 23548481.
10: Liu PY, Xu N, Malyukova A, Scarlett CJ, Sun YT, Zhang XD, Ling D, Su SP, Nelson C, Chang DK, Koach J, Tee AE, Haber M, Norris MD, Toon C, Rooman I, Xue C, Cheung BB, Kumar S, Marshall GM, Biankin AV, Liu T. The histone deacetylase SIRT2 stabilizes Myc oncoproteins. Cell Death Differ. 2013 Mar;20(3):503-14. doi: 10.1038/cdd.2012.147. PubMed PMID: 23175188; PubMed Central PMCID: PMC3569991.
11: Singh R, Yadav BS, Singh S, Pandey PN, Mani A. In-silico screening of Schistosoma mansoni Sirtuin1 inhibitors for prioritization of drug candidates. Springerplus. 2016 Mar 7;5:286. doi: 10.1186/s40064-016-1891-4. PubMed PMID: 27066323; PubMed Central PMCID: PMC4781818.
12: Lancelot J, Caby S, Dubois-Abdesselem F, Vanderstraete M, Trolet J, Oliveira G, Bracher F, Jung M, Pierce RJ. Schistosoma mansoni Sirtuins: characterization and potential as chemotherapeutic targets. PLoS Negl Trop Dis. 2013 Sep 12;7(9):e2428. doi: 10.1371/journal.pntd.0002428. PubMed PMID: 24069483; PubMed Central PMCID: PMC3772001.
13: Takahashi S, Nakashima Y. Repeated and long-term treatment with physiological concentrations of resveratrol promotes NO production in vascular endothelial cells. Br J Nutr. 2012 Mar;107(6):774-80. doi: 10.1017/S0007114511003588. PubMed PMID: 21791144.
14: Park EY, Woo Y, Kim SJ, Kim DH, Lee EK, De U, Kim KS, Lee J, Jung JH, Ha KT, Choi WS, Kim IS, Lee BM, Yoon S, Moon HR, Kim HS. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding. Int J Biol Sci. 2016 Dec 6;12(12):1555-1567. PubMed PMID: 27994519; PubMed Central PMCID: PMC5166496.
15: Kim TH, Kim HS, Kang YJ, Yoon S, Lee J, Choi WS, Jung JH, Kim HS. Psammaplin A induces Sirtuin 1-dependent autophagic cell death in doxorubicin-resistant MCF-7/adr human breast cancer cells and xenografts. Biochim Biophys Acta. 2015 Feb;1850(2):401-10. doi: 10.1016/j.bbagen.2014.11.007. PubMed PMID: 25445714.
16: Zhao Y, Luo P, Guo Q, Li S, Zhang L, Zhao M, Xu H, Yang Y, Poon W, Fei Z. Interactions between SIRT1 and MAPK/ERK regulate neuronal apoptosis induced by traumatic brain injury in vitro and in vivo. Exp Neurol. 2012 Oct;237(2):489-98. doi: 10.1016/j.expneurol.2012.07.004. PubMed PMID: 22828134.
17: Villalba JM, Alcaín FJ. Sirtuin activators and inhibitors. Biofactors. 2012 Sep-Oct;38(5):349-59. doi: 10.1002/biof.1032. Review. PubMed PMID: 22730114; PubMed Central PMCID: PMC3467333.

Explore Compound Types